3-Methyl-1-[(piperidin-3-yl)methyl]urea 3-Methyl-1-[(piperidin-3-yl)methyl]urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC17711345
InChI: InChI=1S/C8H17N3O/c1-9-8(12)11-6-7-3-2-4-10-5-7/h7,10H,2-6H2,1H3,(H2,9,11,12)
SMILES:
Molecular Formula: C8H17N3O
Molecular Weight: 171.24 g/mol

3-Methyl-1-[(piperidin-3-yl)methyl]urea

CAS No.:

Cat. No.: VC17711345

Molecular Formula: C8H17N3O

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-1-[(piperidin-3-yl)methyl]urea -

Specification

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
IUPAC Name 1-methyl-3-(piperidin-3-ylmethyl)urea
Standard InChI InChI=1S/C8H17N3O/c1-9-8(12)11-6-7-3-2-4-10-5-7/h7,10H,2-6H2,1H3,(H2,9,11,12)
Standard InChI Key ALHLONHYYTZJDI-UHFFFAOYSA-N
Canonical SMILES CNC(=O)NCC1CCCNC1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-methyl-3-(piperidin-3-ylmethyl)urea, reflects its core structure: a piperidine ring (a six-membered amine heterocycle) with a methylurea substituent at the 3-position . The urea moiety (NHC(=O)NHCH3\text{NH}-\text{C}(=\text{O})-\text{NH}-\text{CH}_3) is linked to the piperidine via a methylene bridge, creating a conformationally flexible scaffold. Key stereochemical features arise from the chiral center at the piperidine’s 3-position, though commercial samples are often supplied as racemic mixtures .

Physicochemical Profile

Experimental data reveal a logP value of 4.95, indicating moderate lipophilicity conducive to membrane permeability . The polar surface area (36.9 Ų) and hydrogen-bonding capacity (2 donors, 3 acceptors) suggest moderate aqueous solubility, which is enhanced in its hydrochloride salt form . Thermodynamic stability is inferred from its synthetic compatibility with diverse solvents, including water and organic media.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight171.24 g/mol
logP4.95
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Polar Surface Area36.9 Ų

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via a two-step protocol:

  • Reductive Amination: Piperidin-3-ylmethanamine is reacted with methyl isocyanate in the presence of a reducing agent like sodium borohydride (NaBH4\text{NaBH}_4) to form the urea linkage .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving solubility for biological assays .

Alternative routes involve nucleophilic substitution at the piperidine nitrogen using preformed urea intermediates . Reaction yields exceed 90% under optimized conditions, with purity confirmed via HPLC (>95%) .

Chemical Modifications

The compound undergoes characteristic urea reactions:

  • Hydrolysis: In acidic or basic conditions, the urea bond cleaves to yield piperidin-3-ylmethanamine and methylamine.

  • Substitution: The piperidine nitrogen participates in alkylation or acylation reactions, enabling side-chain diversification .

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, forming N-oxide derivatives.

Mechanistic Insights and Biological Activity

Putative Targets

While the exact mechanism remains under investigation, structural analogs exhibit affinity for:

  • Enzyme Inhibition: Urea derivatives often target proteases or kinases by mimicking peptide bonds .

  • Receptor Modulation: Piperidine-containing compounds frequently interact with G-protein-coupled receptors (GPCRs), such as adrenergic or opioid receptors .

Pharmacokinetic Considerations

The hydrochloride salt’s enhanced solubility (logSw=4.59\log S_w = -4.59) suggests suitability for oral administration . Metabolic stability studies are pending, but in silico predictions indicate susceptibility to hepatic CYP450-mediated oxidation.

Analytical Characterization

Spectroscopic Data

  • NMR: 1H^1\text{H}-NMR (DMSO-d6d_6) reveals peaks at δ 1.39 (piperidine CH2_2), 2.37 (N-CH2_2-), and 3.86 (urea NH) .

  • Mass Spectrometry: ESI-MS shows a predominant [M+H]+^+ ion at m/z 172.1, consistent with the molecular weight.

Comparative Analysis with Related Urea Derivatives

Structural Analogues

  • N-(2-Ethylphenyl)-N'-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methyl)urea: This analog (MW 365.52 g/mol) features extended aromaticity, increasing logP to 4.95 but reducing solubility .

  • Cyclophilin Inhibitors: Urea derivatives with similar piperidine scaffolds demonstrate nanomolar affinity for cyclophilins, suggesting potential immunosuppressive applications .

Table 2: Comparative Properties of Urea Derivatives

CompoundMW (g/mol)logPApplications
3-Methyl-1-[(piperidin-3-yl)methyl]urea171.244.95Drug discovery (broad)
N-(2-Ethylphenyl)-...365.524.95Kinase inhibition
Cyclophilin inhibitor 487.53.2Immunosuppression

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